methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate
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Overview
Description
Preparation Methods
The synthetic route for “PMID27998201-Compound-1” involves several steps, starting with the preparation of the core structure followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
“PMID27998201-Compound-1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
“PMID27998201-Compound-1” has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of “PMID27998201-Compound-1” involves the inhibition of Cathepsin L, a protease that plays a crucial role in the degradation of proteins within lysosomes . By inhibiting this enzyme, the compound can interfere with various cellular processes, including protein turnover and degradation . This inhibition can lead to the accumulation of specific proteins, which may have therapeutic effects in certain diseases .
Comparison with Similar Compounds
“PMID27998201-Compound-1” can be compared with other similar compounds, such as:
PMID27998201-Compound-5: This compound is also a small molecular drug with inhibitory action on Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, and Cathepsin S.
Nitroxoline: This compound is another protease inhibitor with a different target profile.
The uniqueness of “PMID27998201-Compound-1” lies in its specific inhibitory action on Cathepsin L and its potential therapeutic applications for coronavirus infections and Henipavirus encephalitis .
Properties
Molecular Formula |
C13H21N7O2 |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
methyl 2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate |
InChI |
InChI=1S/C13H21N7O2/c1-8(2)15-11-17-12(16-9(3)4)19-13(18-11)20(7-14)6-10(21)22-5/h8-9H,6H2,1-5H3,(H2,15,16,17,18,19) |
InChI Key |
QYAYANIDXCPTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(CC(=O)OC)C#N)NC(C)C |
Origin of Product |
United States |
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